- Synthesis of sulfonyl chlorides and thiosulfonates from H2O2-TiCl4, Tetrahedron Letters, 2012, 53(3), 354-358

Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)

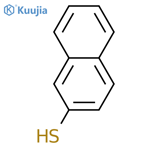

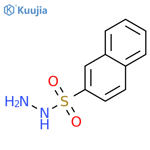

93-11-8 structure

商品名:Naphthalene-2-sulfonyl chloride

Naphthalene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Naphthalene-2-sulfonyl chloride

- Naphthalene-2-sulphonyl chloride

- 2-Naphthalensulfonyl chloride

- 2-Naphthalenesulfonyl Chloride

- 2-Naphthalenesulfonyl chloride

- 2-Naphthalenylsulfonylchloride

- 2-Naphthylsulfonyl chloride

- NSC 133893

- Naphthalene-2-sulfonic acidchloride

- b-Naphthalenesulfochloride

- b-Naphthalenesulfonyl chloride

- b-Naphthylsulfonyl chloride

- beta-Naphthalenesulfonyl chloride

- Naphthalene-2-sulfonic acid chloride

- .beta.-Naphthalenesulfochloride

- 2-Naphthalene sulfonyl chloride

- OPECTNGATDYLSS-UHFFFAOYSA-N

- .beta.-Naphthalenesulfonyl chloride

- chloro-2-naphthylsulfone

- beta-Naphthalenesulfochloride

- 2-naphthalenesulphonyl chloride

- 2-Naphthalenylsulfonyl

- 2-Naphthalenylsulfonyl chloride

- β-Naphthalenesulfochloride

- β-Naphthalenesulfonyl chloride

- β-Naphthylsulfonyl chloride

- NSC133893

- DTXSID5059080

- .beta.-Naphthylsulfonyl chloride

- beta-Naphthylsulphonyl chloride

- BBL027447

- CS-W004905

- DB-057370

- Z104473932

- AKOS000118779

- 2-naphtalenesulfonyl chloride

- 2-naphtylsulfonyl chloride

- NSC-133893

- 2-Naphthalenesulfonylchloride

- beta-naphthalene-sulphonyl chloride

- VS-0375

- 2-naphthylsulphonyl chloride

- naphthalin-2-sulfonic acid chloride

- OPECTNGATDYLSS-UHFFFAOYSA-

- naphthaline-2-sulfonic acid chloride

- 2-naphthalene-sulfonyl chloride

- EINECS 202-219-9

- beta-Naphthalenesulphonyl chloride

- 2-naphthyl-sulfonyl chloride

- 2-napthylsulfonyl chloride

- 2-Naphthalenesulfonyl chloride, 99%

- J-510147

- 2-napthalenesulfonyl chloride

- NS00041120

- EN300-19464

- UNII-W3N8WRJ279

- F0808-2035

- 2-naphtalenesulfonylchloride

- MFCD00004087

- SCHEMBL25642

- 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)

- N0018

- 2-naphthalenesulfonyi chloride

- ss-Naphthalinsulfochlorid

- 2-Naphthyl sulfonyl chloride

- 2-naphthyl-sulphonyl chloride

- A844453

- 2-naphthalene sulfonylchloride

- 2-naphthalene-sulphonyl chloride

- W3N8WRJ279

- 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride

- D77675

- naphthalene-2-sulfonylchloride

- beta-Naphthylsulfonyl chloride

- beta-Naphthalenesulfonyl-chloride

- beta-Naphthalenesulphochloride

- 2-napthalenesufonylchloride

- 2-napthalenesulfonylchloride

- 93-11-8

- DTXCID6048830

- STL363253

-

- MDL: MFCD00004087

- インチ: 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

- InChIKey: OPECTNGATDYLSS-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O

- BRN: 641898

計算された属性

- せいみつぶんしりょう: 225.98600

- どういたいしつりょう: 225.985528

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 42.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色フレーク結晶。

- 密度みつど: 1.3661 (estimate)

- ゆうかいてん: 75.0 to 79.0 deg-C

- ふってん: 147.7 °C/0.6 mmHg(lit.)

- フラッシュポイント: 200-202°C/13mm

- 屈折率: 1.643

- すいようせい: 不溶性

- PSA: 42.52000

- LogP: 3.84810

- ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、石油エーテルに微溶し、水に溶けない。

- かんど: Moisture Sensitive

- FEMA: 2723

Naphthalene-2-sulfonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:21

-

危険物標識:

- 包装等級:II

- 包装グループ:III

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD12580)

- セキュリティ用語:8

- リスク用語:R34

- 危険レベル:8

- TSCA:Yes

Naphthalene-2-sulfonyl chloride 税関データ

- 税関コード:29049020

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Naphthalene-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A374566-25g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95% | 25g |

$14.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D509610-5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 97% | 5g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D509610-25g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 97% | 25g |

$120 | 2024-05-24 | |

| TRC | N307526-1g |

Naphthalene-2-sulfonyl Chloride |

93-11-8 | 1g |

$ 92.00 | 2023-09-06 | ||

| Life Chemicals | F0808-2035-0.5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N61410-5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95% | 5g |

¥22.0 | 2024-07-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16872-500g |

Naphthalene-2-sulfonyl chloride, 97% |

93-11-8 | 97% | 500g |

¥10592.00 | 2023-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003736-100g |

Naphthalene-2-sulfonyl Chloride |

93-11-8 | ≥97% | 100g |

¥255.00 | 2024-07-09 | |

| Ambeed | A374566-10g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95% | 10g |

$8.0 | 2025-02-21 | |

| Life Chemicals | F0808-2035-5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95%+ | 5g |

$60.0 | 2023-09-07 |

Naphthalene-2-sulfonyl chloride 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

リファレンス

- Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acid, Bulletin de la Societe Chimique de France, 1955, 231, 231-6

合成方法 4

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Acetic acid , 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile , Water ; < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C; < 10 °C; 15 min, 5 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C; < 10 °C; 15 min, 5 °C

リファレンス

- A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides, Tetrahedron Letters, 2010, 51(2), 418-421

合成方法 8

はんのうじょうけん

1.1 Reagents: Trichloroisocyanuric acid , Tetrabutylammonium chloride Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 20 min, rt

リファレンス

- Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, Phosphorus, 2012, 187(6), 769-775

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide

リファレンス

- A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chloride, Helvetica Chimica Acta, 1959, 42, 1653-8

合成方法 11

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium chloride , N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt

リファレンス

- Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chlorides, Bulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium chloride , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ; 15 min, rt

リファレンス

- Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water, Green Chemistry, 2014, 16(6), 3125-3131

合成方法 14

合成方法 15

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ; 2 h, rt

リファレンス

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides, Molecules, 2021, 26(18),

合成方法 19

はんのうじょうけん

1.1 Reagents: Hexachlorocyclotriphosphazene , Hydrogen peroxide Solvents: Acetonitrile , Water ; 12 min, 25 °C

リファレンス

- A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System, ChemistrySelect, 2019, 4(29), 8554-8557

合成方法 20

はんのうじょうけん

1.1 Reagents: Acetic acid , Diethylamine , 1,3-Dichloro-5,5-dimethylhydantoin , Water Solvents: Acetonitrile ; 41 s, 4 bar, 40 °C

1.2 Reagents: Acetonitrile

1.2 Reagents: Acetonitrile

リファレンス

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism, Reaction Chemistry & Engineering, 2022, 7(12), 2582-2592

合成方法 21

Naphthalene-2-sulfonyl chloride Raw materials

- 2-Bromonaphthalene

- 2-Naphthalene Sulfonic Acid

- 2-Naphtalenethiol

- 2-Naphthalenesulfonic Acid Sodium Salt

- Naphthalene-2-sulfonohydrazide

- Disulfide,1,2-di-2-naphthalenyl

Naphthalene-2-sulfonyl chloride Preparation Products

Naphthalene-2-sulfonyl chloride サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:93-11-8)Naphthalene-2-sulfonyl chloride

注文番号:A1204379

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 02:52

価格 ($):160.0

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

ゴールドメンバー

(CAS:93-11-8)Naphthalene-2-sulfonyl chloride

MR./MRS.:WANG JING LI

電話番号:13156898909

Eメール:hope2084@163.com

Naphthalene-2-sulfonyl chloride 関連文献

-

Nengneng Zhou,Kaimo Kuang,Meixia Wu,Sixin Wu,Ziqin Xia,Qiankun Xu,Man Zhang Org. Chem. Front. 2021 8 4095

-

Jonathon P. Matheny,Pavel M. Yamanushkin,Peter A. Petillo,Michael Rubin RSC Adv. 2020 10 44183

-

Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775

-

4. 2-Aminophenolate ligands for phosphorus(v): a lithium salt featuring the chiral [P(OC6H4NR)3]? anionChuantian Zhan,Zeyu Han,Brian O. Patrick,Derek P. Gates Dalton Trans. 2018 47 12118

-

Sumit Ghosh,Pranjal Pyne,Anogh Ghosh,Swagata Choudhury,Alakananda Hajra Org. Biomol. Chem. 2023 21 1591

93-11-8 (Naphthalene-2-sulfonyl chloride) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-11-8)2-萘磺酰氯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-11-8)2-Naphthalenesulfonyl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ